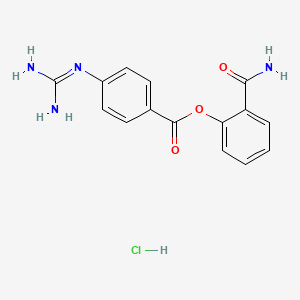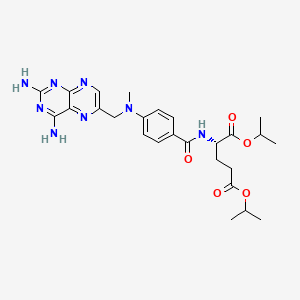
L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, bis(1-methylethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, bis(1-methylethyl) ester is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a glutamic acid backbone and a pteridine moiety, making it a subject of interest in medicinal chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, bis(1-methylethyl) ester involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Pteridine Moiety: This involves the reaction of 2,4-diamino-6-pteridine with formaldehyde and methylamine to form the pteridine intermediate.
Coupling with Glutamic Acid: The pteridine intermediate is then coupled with N-(4-aminobenzoyl)-L-glutamic acid under specific conditions to form the desired compound.
Esterification: The final step involves the esterification of the carboxyl groups of glutamic acid with isopropanol to yield the bis(1-methylethyl) ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
化学反应分析
Types of Reactions
L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pteridine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pteridine N-oxides, while reduction can yield pteridine amines.
科学研究应用
L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, bis(1-methylethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit dihydrofolate reductase.
Industry: Utilized in the production of pharmaceuticals and as a research chemical in various industrial applications.
作用机制
The compound exerts its effects primarily through the inhibition of dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate. This inhibition disrupts the production of nucleotides, which are essential for DNA synthesis and cell division. The molecular targets include the active site of dihydrofolate reductase, where the compound binds and prevents the enzyme from catalyzing its reaction.
相似化合物的比较
L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, bis(1-methylethyl) ester is unique due to its specific structure and mechanism of action. Similar compounds include:
Methotrexate: Another dihydrofolate reductase inhibitor but with a different ester group.
Aminopterin: Similar structure but lacks the isopropyl ester groups.
Pemetrexed: A multi-targeted antifolate with a different pteridine structure.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
属性
CAS 编号 |
50714-21-1 |
|---|---|
分子式 |
C26H34N8O5 |
分子量 |
538.6 g/mol |
IUPAC 名称 |
dipropan-2-yl (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C26H34N8O5/c1-14(2)38-20(35)11-10-19(25(37)39-15(3)4)31-24(36)16-6-8-18(9-7-16)34(5)13-17-12-29-23-21(30-17)22(27)32-26(28)33-23/h6-9,12,14-15,19H,10-11,13H2,1-5H3,(H,31,36)(H4,27,28,29,32,33)/t19-/m0/s1 |
InChI 键 |
PEFLMMVLQXCLGG-IBGZPJMESA-N |
手性 SMILES |
CC(C)OC(=O)CC[C@@H](C(=O)OC(C)C)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
规范 SMILES |
CC(C)OC(=O)CCC(C(=O)OC(C)C)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



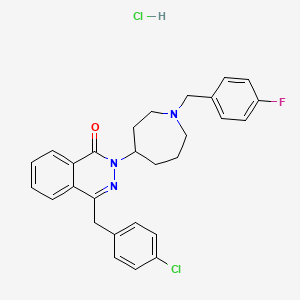
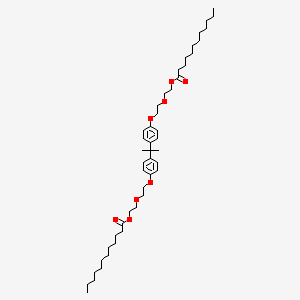

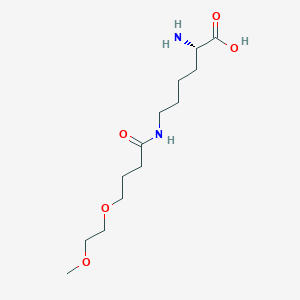


![N-[1-[3-(4-ethyl-5-oxotetrazol-1-yl)propyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B15189451.png)


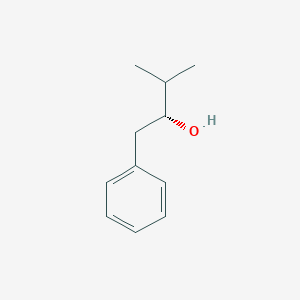
![(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione](/img/structure/B15189487.png)
